
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1009376-67-3) is a chiral piperidine derivative with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₁₆ClNO₂ (MW: 193.67 g/mol), and it is typically synthesized via hydrogenation or coupling reactions involving intermediates such as tert-butoxycarbonyl (Boc)-protected precursors . The compound is often isolated as a cis-enriched racemate (15:1 cis:trans ratio) with a crude purity of ~70%, requiring further purification steps like recrystallization or chromatography . Applications include its use as a building block in pharmaceutical synthesis, particularly in the preparation of pyrrolo-pyrazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides moderate to good yields of the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often employs scalable and cost-effective methods. The use of phenylsilane in the presence of an iron complex catalyst is one such method. This approach promotes the formation and reduction of imine intermediates, leading to the efficient synthesis of piperidine derivatives .
Chemical Reactions Analysis
Reductive Alkylation and N-Methylation
The primary amine group in the deprotected form of this compound undergoes reductive alkylation with aldehydes or ketones. For example:
- Reaction with formaldehyde : In the presence of NaBH(OAc)₃ or NaBH₄, the amine is methylated to form (3R,4R)-3-methylamino-4-methylpiperidine derivatives .
- Catalytic hydrogenation : Palladium/carbon (Pd/C) or Raney nickel catalyzes hydrogenation of intermediates, preserving stereochemistry with >99% enantiomeric excess (ee) .
Table 1: Representative Alkylation Reactions
Deprotection and Functionalization
The hydrochloride salt can be deprotected under acidic or hydrogenolytic conditions:
- Acid hydrolysis : Treatment with 6M HCl removes tert-butoxycarbonyl (Boc) groups .
- Hydrogenolysis : Pd/C-mediated hydrogenolysis cleaves benzyl or carbobenzyloxy (Cbz) protecting groups .
Table 2: Deprotection Methods
Condensation with Heterocycles
The carboxylic acid group participates in microwave-assisted condensations with nitrogen-containing heterocycles (e.g., pyrrolopyrimidines):
- Nucleophilic substitution : Reacts with chloropyrimidines in isopropanol under microwave irradiation (180°C, 1h) to form fused heterocyclic systems .
Table 3: Condensation Reactions
Stability and Reactivity Notes
- pH sensitivity : The hydrochloride salt is stable under acidic conditions but decomposes in alkaline media.
- Thermal stability : Decomposes above 200°C without melting .
This compound’s versatility in stereospecific reactions makes it valuable for synthesizing bioactive molecules, particularly in oncology and CNS drug development. Future research directions include optimizing catalytic systems for greener syntheses and expanding its utility in multicomponent reactions.
Scientific Research Applications
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Ring Size and Substituent Positioning :
- The target compound’s piperidine ring (6-membered) contrasts with the pyrrolidine (5-membered) in the benzyl-substituted analog . This difference affects conformational flexibility and binding affinity in biological targets.
- The methyl and carboxylic acid groups in the target compound confer distinct steric and electronic properties compared to the difluoro and ester groups in methyl 3,3-difluoropiperidine-4-carboxylate .
Stereochemical Considerations: The target compound’s (3R,4R) configuration is critical for its interaction with chiral receptors, contrasting with the rel-3-fluoro-4-piperidinol analog, which lacks defined stereochemistry at certain positions .
Synthetic Challenges :
- The target compound’s synthesis achieves moderate yields (68–82%) but requires meticulous purification due to cis:trans isomerism . In contrast, analogs like the Boc-protected phenylpiperidine derivative may bypass isomerism but involve additional protection/deprotection steps .
Functional Applications: The carboxylic acid group in the target compound enables direct conjugation with amines, making it a versatile intermediate in peptide-like drug candidates . The benzyl-pyrrolidine analog is noted for enzyme inhibition, likely due to its aromatic substituent mimicking transition-state analogs in glycosidase inhibition .
Purity and Stability
- The target compound’s crude purity (~70%) is lower than analogs like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)pyrrolidine derivatives (>99% purity) , highlighting challenges in isolating stereoisomers.
- Storage conditions for the target compound (2–8°C under inert atmosphere ) are stricter than those for methyl 3,3-difluoropiperidine-4-carboxylate, likely due to its hygroscopic or reactive carboxylic acid group .
Biological Activity
(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of the Compound
- Chemical Structure : this compound is a derivative of piperidine, characterized by its methyl and carboxylic acid functional groups. Its chiral nature allows for distinct biological interactions compared to non-chiral counterparts.
- CAS Number : 2227717-95-3
- Molecular Formula : C₇H₁₄ClN₁O₂
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as:
- Ligand : Investigated for its potential as a ligand in biochemical assays, influencing receptor activation and signaling pathways.
- Agonist/Antagonist : Depending on the context, it may act as an agonist or antagonist at various receptors, which can modulate cellular responses such as proliferation and apoptosis .
1. Pharmacological Properties
Research has indicated that this compound could serve as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for modifications that enhance bioactivity.
2. Cancer Research
A study highlighted the potential anticancer activity of piperidine derivatives similar to this compound. These compounds have shown improved cytotoxicity against specific cancer cell lines by inducing apoptosis more effectively than standard treatments like bleomycin .
3. Neuropharmacology
The compound has been explored for its effects on neurotransmitter systems, particularly in the context of cognitive function and schizophrenia treatment. Its ability to modulate receptors involved in these pathways suggests potential therapeutic applications .
Case Studies
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of piperidine derivatives. For instance:
- A study on related piperidine compounds indicated that modifications at specific positions could significantly alter their binding affinity and biological efficacy .
- The unique chiral configuration of this compound contributes to its distinct pharmacological profile compared to other piperidine derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride?
- Key Methods :
- Asymmetric Hydrogenation : Catalytic hydrogenation using chiral ligands (e.g., Ru-BINAP) to control stereochemistry.
- Chiral Pool Synthesis : Use of enantiopure starting materials (e.g., natural amino acids) to retain configuration during ring closure.
- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.
- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- X-ray Crystallography : Provides definitive proof of absolute configuration by analyzing crystal lattice parameters .
- NMR Spectroscopy : Use of NOE (Nuclear Overhauser Effect) to infer spatial proximity of substituents.
- Vibrational Circular Dichroism (VCD) : Detects chiral centers via infrared absorption differences between enantiomers .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-MS : Quantifies impurities and degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
- Karl Fischer Titration : Measures residual water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How do structural modifications influence its binding affinity to neurological targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematic replacement of substituents (e.g., methyl group at C4) followed by radioligand binding assays.
- Molecular Docking : Predict interactions with receptors (e.g., NMDA or GABAA) using software like AutoDock Vina.
- Example :
Substituent Modification | Biological Activity (IC50) | Target Receptor |
---|---|---|
4-Methyl (Parent Compound) | 12 nM ± 1.5 | NMDA |
4-Ethyl | 45 nM ± 3.2 | NMDA |
4-Hydroxymethyl | 8 nM ± 0.9 | GABAA |
Data derived from analogous piperidine derivatives . |
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Stepwise Approach :
Assay Standardization : Compare buffer conditions (pH, ionic strength) and cell lines used.
Compound Purity Verification : Re-analyze batches via LC-MS to rule out impurities.
Orthogonal Assays : Validate findings using alternative methods (e.g., electrophysiology for receptor activity vs. fluorescence-based assays) .
Q. What computational tools predict metabolic pathways and pharmacokinetics?
- In Silico Platforms :
- SwissADME : Predicts CYP450-mediated metabolism and blood-brain barrier permeability.
- GastroPlus : Models oral bioavailability based on solubility and logP values.
- Case Study : Simulations suggest high renal clearance due to carboxylic acid moiety, necessitating prodrug strategies for improved half-life .
Q. Experimental Design & Optimization
Q. What reaction conditions optimize large-scale synthesis while minimizing racemization?
- Optimized Parameters :
- Temperature : Maintain ≤ 0°C during nucleophilic substitutions to prevent epimerization.
- Solvent Choice : Use aprotic solvents (e.g., THF) to avoid acid-catalyzed racemization.
- Catalyst Loading : 0.5 mol% chiral catalyst for cost-effective asymmetric synthesis .
Q. How to design a robust protocol for in vitro neuroprotective activity evaluation?
- Protocol :
Cell Model : Primary cortical neurons exposed to glutamate-induced excitotoxicity.
Dose Range : 0.1–100 µM, with pre-treatment 1 hour prior to insult.
Endpoint Assays : MTT for viability, caspase-3 for apoptosis, and ROS detection kits.
- Controls : Include MK-801 (NMDA antagonist) and vehicle controls. Validate via blinded analysis .
Q. Data Interpretation & Mechanistic Insights
Q. Why might enantiomeric impurities lead to off-target effects in pharmacological studies?
- Mechanism : Minor enantiomers may bind to unrelated receptors (e.g., σ-opioid instead of NMDA).
- Mitigation : Use chiral stationary phase chromatography to achieve ≥99% ee before assays .
Q. How does the hydrochloride salt form influence solubility and bioavailability?
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOGJLWYPMOMBJ-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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